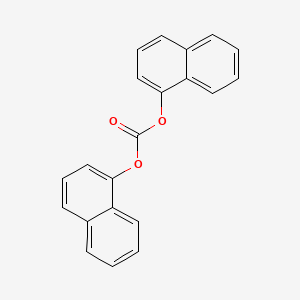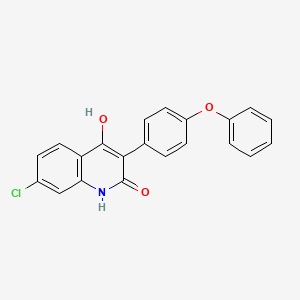
4-hydroxy-N'-(4-methylcyclohexylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzhydrazide and is characterized by the presence of a hydroxy group and a methylcyclohexylidene moiety
Méthodes De Préparation
The synthesis of 4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the reaction of 4-hydroxybenzhydrazide with 4-methylcyclohexanone . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Analyse Des Réactions Chimiques
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Applications De Recherche Scientifique
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group and the hydrazone linkage play crucial roles in its biological activity. The compound can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. Additionally, it can undergo redox reactions that generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
4-hydroxy-N’-(4-methylcyclohexylidene)benzohydrazide can be compared with other similar compounds, such as:
4-hydroxybenzhydrazide: Lacks the methylcyclohexylidene moiety and has different chemical and biological properties.
4-hydroxy-N’-(4-isopropylbenzylidene)benzohydrazide: Contains an isopropylbenzylidene group instead of the methylcyclohexylidene group, leading to variations in its reactivity and applications.
Propriétés
Numéro CAS |
303063-81-2 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-hydroxy-N-[(4-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-2-6-12(7-3-10)15-16-14(18)11-4-8-13(17)9-5-11/h4-5,8-10,17H,2-3,6-7H2,1H3,(H,16,18) |
Clé InChI |
BGNBOYNEBPKIHR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)


![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978479.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978484.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978485.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978499.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11978518.png)
